molecular formula C8H10ClN3O B13625856 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride

7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride

Cat. No.: B13625856
M. Wt: 199.64 g/mol
InChI Key: VPCCTISOSCAIQO-UHFFFAOYSA-N
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Description

7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a benzodiazepine-derived compound featuring a bicyclic structure with a fused benzene and diazole ring. The molecule contains an amino group at the 7-position, a methyl group at the 1-position, and a ketone group at the 2-position of the diazole ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

4-amino-3-methyl-1H-benzimidazol-2-one;hydrochloride

InChI

InChI=1S/C8H9N3O.ClH/c1-11-7-5(9)3-2-4-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H

InChI Key

VPCCTISOSCAIQO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2NC1=O)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzodiazolone derivatives, including 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, generally involves:

  • Formation of the benzodiazolone ring via cyclization reactions
  • Introduction of amino and methyl functional groups
  • Conversion to hydrochloride salt for final isolation

A key reference patent (US3657223A) describes processes for preparing benzodiazepin-2-one derivatives, which are structurally related and provide insight into the synthetic approach for benzodiazolone compounds.

Stepwise Preparation Method

Based on patent literature and chemical synthesis principles, the preparation involves the following steps:

Step Description Reagents/Conditions Notes
1. Formation of o-phenylenediamine intermediate Starting from appropriate substituted anilines or nitro compounds Reduction of nitro group to amine using catalytic hydrogenation or chemical reduction Ensures availability of 1,2-diaminobenzene moiety
2. Cyclization to benzodiazolone ring Reaction with phosgene or equivalents like triphosgene or carbonyldiimidazole Solvent: dichloromethane or similar chlorinated solvents; base such as triethylamine Forms 1,3-benzodiazol-2-one core
3. N-Methylation Alkylation of nitrogen with methyl iodide or methyl sulfate Base: potassium carbonate or sodium hydride; solvent: DMF or acetone Introduces methyl group at N-1 position
4. Amination at position 7 Nitration followed by reduction or direct amination Nitration with nitric acid, reduction with iron/HCl or catalytic hydrogenation Introduces amino group at position 7
5. Formation of hydrochloride salt Treatment with hydrochloric acid in ethanol or ether Acid-base reaction Improves compound stability and crystallinity

Detailed Reaction Conditions

  • Cyclization: The key cyclization step to form the benzodiazolone ring often requires controlled temperature (0-25°C) to avoid side reactions. The use of phosgene or safer equivalents enables carbonyl insertion between the two amine groups.
  • Methylation: Alkylation must be carefully controlled to avoid over-alkylation or quaternization. Stoichiometric amounts of methylating agent and mild bases are preferred.
  • Amination: Nitration is regioselective for position 7 due to electron density distribution on the benzodiazolone ring. Subsequent reduction must be mild to preserve the ring integrity.
  • Salt formation: Hydrochloride salt is typically formed by adding HCl gas or concentrated HCl solution to the free base in an organic solvent, followed by crystallization.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Comments
Starting material o-Phenylenediamine derivatives Commercially available or synthesized
Cyclization reagent Phosgene, triphosgene, or CDI Phosgene is toxic; triphosgene preferred for safety
Solvent for cyclization Dichloromethane, chloroform Non-polar, inert solvents preferred
Base for methylation Potassium carbonate, sodium hydride Controls reaction rate and selectivity
Methylating agent Methyl iodide, methyl sulfate Methyl iodide more reactive but toxic
Amination method Nitration + reduction or direct amination Nitration regioselective for position 7
Salt formation HCl in ethanol or ether Ensures crystalline hydrochloride salt

Research Findings and Notes

  • The preparation of 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is well-established through classical organic synthesis routes involving cyclization and functional group modification.
  • Safety considerations are critical, especially when handling phosgene or methylating agents.
  • The hydrochloride salt form enhances compound handling and storage.
  • Purification typically involves recrystallization from ethanol or ethyl acetate.
  • Analytical techniques such as NMR, IR spectroscopy, and melting point determination confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzodiazepine Derivatives

  • 1,4-Benzodiazepines (e.g., Diazepam): Unlike 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, classic 1,4-benzodiazepines feature a seven-membered ring structure with nitrogen atoms at positions 1 and 3. The absence of a fused diazole ring and the presence of a chlorine substituent in diazepam result in distinct electronic and steric properties, affecting receptor binding affinities.
  • Imidazobenzodiazepines (e.g., Midazolam) : These compounds incorporate an imidazole ring fused to the benzodiazepine core. The additional nitrogen in the imidazole ring enhances metabolic stability compared to the ketone-containing diazole ring in the target compound.

Substituted Benzodiazoles

  • The absence of a methyl group at the 1-position in this analog may also impact lipophilicity.
  • 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one : The addition of a phenyl group at the 5-position introduces steric hindrance, which could interfere with binding to GABAA receptors, a common target for benzodiazepines.

Non-Benzodiazepine Analogues

  • Phenolic Compounds (e.g., Eugenol): While structurally unrelated, phenolic compounds like eugenol share functional groups (e.g., hydroxyl, methyl) that influence solubility and reactivity. However, their mechanisms of action diverge entirely from benzodiazepine derivatives, focusing on antioxidant or antimicrobial effects rather than CNS modulation.

Physicochemical and Pharmacological Data (Theoretical Analysis)

Property 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one HCl Diazepam Midazolam
Molecular Weight ~237 g/mol (estimated) 284.74 g/mol 325.77 g/mol
LogP (Lipophilicity) ~1.5 (moderate) 2.82 3.05
Solubility High (due to HCl salt) Low (free base) Moderate (pH-dependent)
Primary Target GABAA receptor (hypothetical) GABAA receptor GABAA receptor
Metabolic Stability Moderate (ketone prone to reduction) Low (oxidative metabolism) High (imidazole stability)

Key Research Findings and Limitations

  • Synthetic Accessibility: The compound’s diazole ring and amino group may complicate synthesis compared to simpler benzodiazepines, requiring protective strategies for the amine during reactions.
  • Evidence Gaps: No direct pharmacological or clinical data are available in the provided sources, necessitating reliance on structural analogies and theoretical frameworks.

Biological Activity

7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS Number: 851886-92-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₉ClN₃O
  • Molecular Weight : 199.64 g/mol
  • Melting Point : 222–224 °C
  • Density : Not specified

Research indicates that compounds similar to 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride may exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes, which may lead to a decrease in pathogenic virulence factors. For instance, studies have shown that benzodiazoles can interfere with the activity of ADP-ribosylating toxins produced by bacteria, thereby mitigating their harmful effects on host cells .

Antimicrobial Activity

Several studies have documented the antimicrobial properties of related compounds. For example:

  • In Vitro Studies : Compounds structurally related to 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol have demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

Cytotoxicity

Research has also indicated that this compound exhibits cytotoxic effects on certain cancer cell lines:

  • Case Study : In vitro assays revealed that treatment with 7-amino derivatives led to apoptosis in cancer cells, suggesting potential as an anticancer agent. The exact pathways involved are still under investigation but may include the induction of oxidative stress and disruption of mitochondrial function.

Table 1: Summary of Biological Activities

Activity TypeResultReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits ADP-ribosylating toxins

Safety and Toxicology

The compound has been classified with several hazard statements indicating potential risks:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation.
    These safety concerns necessitate careful handling and further toxicological assessment.

Q & A

Basic Research Questions

Q. What foundational synthetic pathways are used to synthesize 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, and how can their efficiency be evaluated?

  • Methodology : Begin with cyclocondensation of substituted benzimidazole precursors under acidic conditions. Key metrics include reaction yield (gravimetric analysis), purity (HPLC or NMR), and scalability. Efficiency is assessed via comparative analysis of reaction time, energy consumption, and solvent sustainability. For optimization, apply fractional factorial design to screen variables like temperature, catalyst loading, and stoichiometry .

Q. Which analytical techniques are most suitable for characterizing the structural integrity and purity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing dihydrobenzodiazepine tautomers). Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) or UPLC-MS. Internal standards (e.g., isotopically labeled analogs) improve quantification accuracy, as demonstrated in nitroaromatic hydrazide analysis .

Advanced Research Questions

Q. How can computational modeling and experimental data be integrated to optimize the synthesis of this compound?

  • Methodology : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify transition states. Combine this with machine learning (ML) algorithms to predict optimal reaction conditions (e.g., solvent polarity, temperature ranges). Experimental validation should follow a feedback loop: computational predictions → lab-scale trials → data refinement via Bayesian optimization. This approach aligns with ICReDD’s reaction design framework .

Q. What statistical methods are effective in designing experiments to investigate reaction parameters affecting yield and selectivity?

  • Methodology : Implement a central composite design (CCD) or Box-Behnken design to explore multi-variable interactions (e.g., pH, reagent molar ratios, and mixing rates). Response surface methodology (RSM) quantifies nonlinear relationships between factors. For example, a 3² factorial design could optimize benzodiazepine ring closure efficiency, with ANOVA used to validate significance (p < 0.05) .

Q. How should researchers resolve contradictions in experimental data when scaling synthesis from lab to pilot scale?

  • Methodology : Conduct a failure mode and effects analysis (FMEA) to identify scale-up bottlenecks (e.g., heat transfer inefficiencies or byproduct formation). Use dimensionless scaling parameters (e.g., Reynolds number for mixing) to maintain reaction kinetics. Cross-validate pilot results with microreactor simulations to isolate discrepancies. Iterative refinement via adaptive design of experiments (DoE) minimizes resource waste .

Q. What safety protocols are critical when handling this compound in advanced research settings?

  • Methodology : Follow institutional chemical hygiene plans (e.g., OSHA-compliant PPE, fume hood use). Conduct a hazard assessment for acute toxicity (LD50 data) and reactivity (DSC for thermal stability). For spills, use inert adsorbents (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate. Safety training must include 100% proficiency in emergency protocols, as mandated for advanced labs .

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